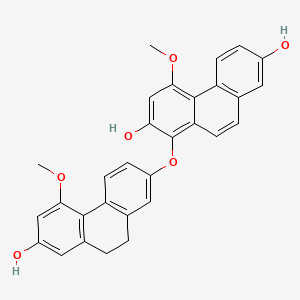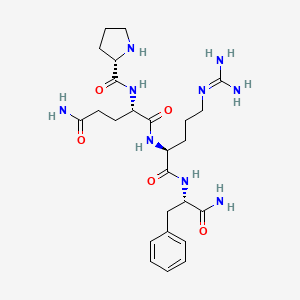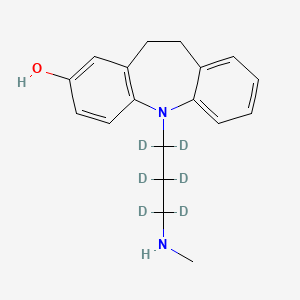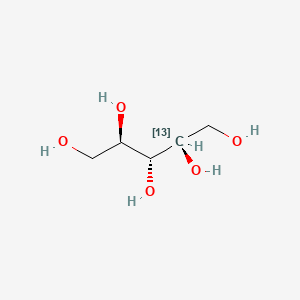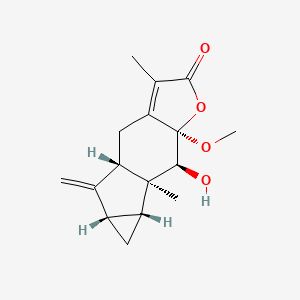
7-Desmethylmicrocystin-LR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Desmethylmicrocystin-LR is a toxic cyclic heptapeptide produced by cyanobacteria, specifically from the genus Microcystis . This compound is a variant of microcystin-LR, differing by the absence of a methyl group at the seventh position. Microcystins are known for their potent inhibition of protein phosphatases, making them significant in toxicological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Desmethylmicrocystin-LR involves complex peptide synthesis techniques. Typically, the synthesis starts with the assembly of the linear peptide chain, followed by cyclization to form the heptapeptide ring. The reaction conditions often require the use of protecting groups to prevent side reactions and ensure the correct sequence of amino acids .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of cyanobacteria, such as Microcystis aeruginosa, under controlled conditions. The compound is then extracted and purified using techniques like silica-gel chromatography and gel filtration chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Desmethylmicrocystin-LR undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications and studying its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the removal of specific functional groups .
Wissenschaftliche Forschungsanwendungen
7-Desmethylmicrocystin-LR has a wide range of applications in scientific research:
Wirkmechanismus
7-Desmethylmicrocystin-LR exerts its effects by inhibiting protein phosphatases type 1 and type 2A (PP1 and PP2A) in the cytoplasm of liver cells . This inhibition leads to an increase in the phosphorylation of proteins, disrupting cellular signaling pathways and causing toxic effects such as oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- Microcystin-LR
- Microcystin-RR
- Microcystin-YR
- Microcystin-LW
- Microcystin-LF
- 3-Desmethylmicrocystin-LR
Comparison: 7-Desmethylmicrocystin-LR is unique due to the absence of a methyl group at the seventh position, which affects its interaction with protein phosphatases and its overall toxicity . Compared to other microcystins, it has distinct chemical properties and biological activities, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C48H72N10O12 |
|---|---|
Molekulargewicht |
981.1 g/mol |
IUPAC-Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C48H72N10O12/c1-25(2)22-36-45(65)58-39(47(68)69)29(6)41(61)55-34(16-13-21-51-48(49)50)44(64)54-33(18-17-26(3)23-27(4)37(70-9)24-32-14-11-10-12-15-32)28(5)40(60)56-35(46(66)67)19-20-38(59)52-30(7)42(62)53-31(8)43(63)57-36/h10-12,14-15,17-18,23,25,27-29,31,33-37,39H,7,13,16,19-22,24H2,1-6,8-9H3,(H,52,59)(H,53,62)(H,54,64)(H,55,61)(H,56,60)(H,57,63)(H,58,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,26-23+/t27-,28-,29-,31+,33-,34-,35+,36-,37-,39+/m0/s1 |
InChI-Schlüssel |
WLWITBHAANNFHV-NDUWXMRTSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
Kanonische SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


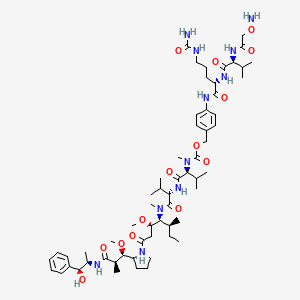
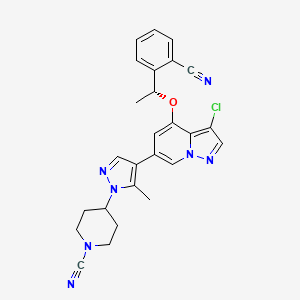
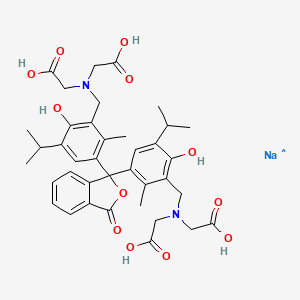

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
